molecular formula C11H10BrClN2 B11716905 7-Bromo-2-(3-chloropropyl)quinazoline

7-Bromo-2-(3-chloropropyl)quinazoline

Cat. No.: B11716905
M. Wt: 285.57 g/mol
InChI Key: WKRHVWBNMLRBTI-UHFFFAOYSA-N
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Description

7-Bromo-2-(3-chloropropyl)quinazoline is a chemical compound with the molecular formula C11H10BrClN2 and a molecular weight of 285.57 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses. The compound features a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This structure is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(3-chloropropyl)quinazoline typically involves the reaction of 2-(3-chloropropyl)quinazoline with a brominating agent. One common method is the bromination of 2-(3-chloropropyl)quinazoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(3-chloropropyl)quinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-2-(3-chloropropyl)quinazoline .

Scientific Research Applications

7-Bromo-2-(3-chloropropyl)quinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(3-chloropropyl)quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, including tyrosine kinases and histone deacetylases . These interactions can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazoline Derivatives: These compounds have similar structures but differ in the position of the bromine atom.

    Quinoxaline Derivatives: These compounds have a similar bicyclic structure but differ in the nitrogen atom positions.

Uniqueness

7-Bromo-2-(3-chloropropyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C11H10BrClN2

Molecular Weight

285.57 g/mol

IUPAC Name

7-bromo-2-(3-chloropropyl)quinazoline

InChI

InChI=1S/C11H10BrClN2/c12-9-4-3-8-7-14-11(2-1-5-13)15-10(8)6-9/h3-4,6-7H,1-2,5H2

InChI Key

WKRHVWBNMLRBTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1Br)CCCCl

Origin of Product

United States

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